![molecular formula C39H30N4 B13401631 Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine](/img/structure/B13401631.png)
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine is a complex organic compound known for its unique structural and electronic properties It features a central amine group bonded to three phenyl rings, each substituted with a pyridin-4-ylvinyl group
Métodos De Preparación
The synthesis of Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridin-4-ylvinyl Intermediate: This step involves the reaction of pyridine with an appropriate vinylating agent under controlled conditions to form the pyridin-4-ylvinyl intermediate.
Coupling with Triphenylamine: The intermediate is then coupled with triphenylamine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complex structures with metals, which can be studied for their electronic and catalytic properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying molecular recognition and binding interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with DNA and proteins.
Industry: In the industrial sector, it is used in the development of advanced materials for electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, which can influence the behavior of the materials it is incorporated into. In biological systems, it can bind to DNA and proteins, potentially disrupting their normal functions and leading to therapeutic effects.
Comparación Con Compuestos Similares
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine can be compared with other similar compounds, such as:
Tris(4-(pyridin-4-yl)phenyl)amine: This compound lacks the vinyl group, which affects its electronic properties and reactivity.
Tris(4-(pyridin-3-yl)phenyl)amine: The position of the pyridine nitrogen affects the compound’s binding interactions and electronic characteristics.
Tris(4-(pyridin-2-yl)phenyl)amine: Similar to the previous compound, the position of the nitrogen plays a crucial role in its properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct electronic and chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C39H30N4 |
|---|---|
Peso molecular |
554.7 g/mol |
Nombre IUPAC |
4-[(E)-2-pyridin-4-ylethenyl]-N,N-bis[4-[(E)-2-pyridin-4-ylethenyl]phenyl]aniline |
InChI |
InChI=1S/C39H30N4/c1(4-34-19-25-40-26-20-34)31-7-13-37(14-8-31)43(38-15-9-32(10-16-38)2-5-35-21-27-41-28-22-35)39-17-11-33(12-18-39)3-6-36-23-29-42-30-24-36/h1-30H/b4-1+,5-2+,6-3+ |
Clave InChI |
SCEMSXFASXSUBP-GZDDRBCLSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)N(C3=CC=C(C=C3)/C=C/C4=CC=NC=C4)C5=CC=C(C=C5)/C=C/C6=CC=NC=C6 |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC=NC=C2)N(C3=CC=C(C=C3)C=CC4=CC=NC=C4)C5=CC=C(C=C5)C=CC6=CC=NC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


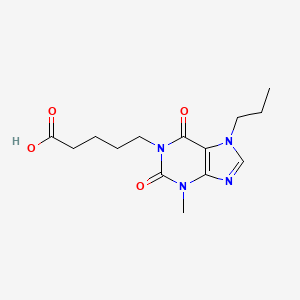

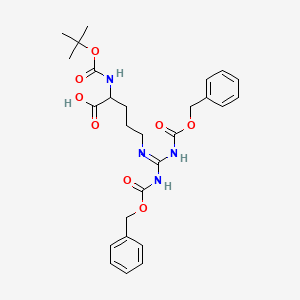
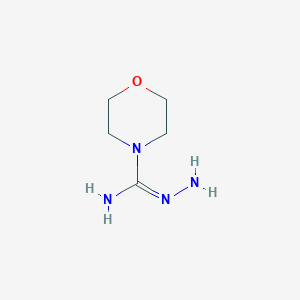
![2-[(2-Amino-3-methylbutanoyl)amino]oxybutanedioic acid](/img/structure/B13401579.png)
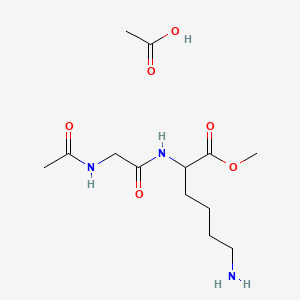
![17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13401582.png)
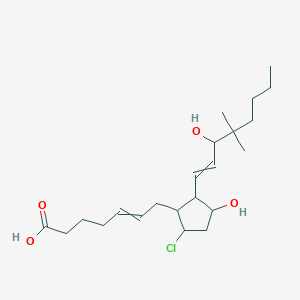
![(1R,2R,4R,10R,11R,14S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13401590.png)
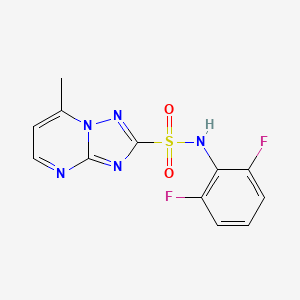
![1,3-thiazol-5-ylmethyl N-[5-[[2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13401611.png)
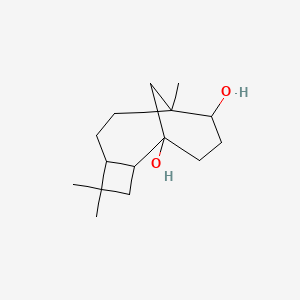
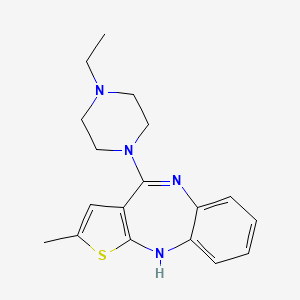
![2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13401637.png)
